molecular formula C11H14BrN B3188180 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-78-2

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3188180
CAS No.: 199186-78-2
M. Wt: 240.14 g/mol
InChI Key: TVQLUTMFPJMIOS-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and two methyl groups at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline. One common method is to react 2,2-dimethyl-1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6th position of the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2-dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the two methyl groups at the 2nd position.

    2,2-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 6th position.

    6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Features methyl groups at the 4th position instead of the 2nd position.

Uniqueness

6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom and the two methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQLUTMFPJMIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(N1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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